

Application Notes and Protocols for AR-C155858 in Neurodegenerative Disease Models

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Compound of Interest

Compound Name: AR-C155858

Cat. No.: B1667588

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Introduction

AR-C155858 is a potent and selective inhibitor of the monocarboxylate transporters MCT1 and MCT2, with K_i values of 2.3 nM and <10 nM, respectively.^{[1][2]} It exhibits no significant activity against MCT4.^{[1][2]} MCTs, particularly MCT1 and MCT2, are crucial for the transport of lactate and other monocarboxylates across cell membranes. In the central nervous system (CNS), these transporters are integral to the Astrocyte-Neuron Lactate Shuttle (ANLS) hypothesis, which posits that lactate produced by astrocytes is shuttled to neurons as an energy substrate. Given the emerging role of metabolic dysregulation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, **AR-C155858** presents as a valuable pharmacological tool to investigate the role of lactate transport in these pathological processes. These application notes provide an overview of the use of **AR-C155858** in neurodegenerative disease models, including detailed protocols for in vitro studies.

Mechanism of Action

AR-C155858 inhibits MCT1 and MCT2, thereby blocking the transport of lactate. This disruption of lactate flux can have significant implications for neuronal metabolism and function, particularly under conditions of high energy demand or metabolic stress, which are often associated with neurodegenerative conditions. By inhibiting MCT1 and MCT2, **AR-C155858** can be used to probe the reliance of neurons on astrocyte-derived lactate and to investigate the

consequences of impaired lactate transport on neuronal viability, synaptic function, and the progression of neurodegenerative pathologies.

Data Presentation

Inhibitory Activity of AR-C155858

Transporter	Inhibition Constant (K _i)	IC ₅₀	Species/System	Reference
MCT1	2.3 nM	25.0 ± 4.2 nM (L-lactate uptake)	Rat Erythrocytes	[1]
MCT2	<10 nM	-	Xenopus oocytes	
MCT4	No significant inhibition	-	Xenopus oocytes	

Cellular Effects of AR-C155858

Cell Line/Model	Concentration	Effect	Reference
3xTg-AD Mouse Brain Slices	Not specified, but used to block lactate effect	Abrogated the enhancement of Long-Term Potentiation (LTP) by L-lactate	
4T1 Breast Cancer Cells	20.2 ± 0.2 nM	Inhibition of cell proliferation	

Experimental Protocols

In Vitro Model: Organotypic Hippocampal Slice Cultures from a Mouse Model of Alzheimer's Disease

This protocol is adapted from a study investigating the effects of L-lactate on synaptic plasticity in 3xTg-AD mice, where **AR-C155858** was used to inhibit MCT1/2.

Objective: To assess the role of MCT1/2-mediated lactate transport in synaptic plasticity in an ex vivo model of Alzheimer's disease.

Materials:

- 3xTg-AD mice (or other relevant neurodegenerative disease model)
- **AR-C155858** (Tocris, Cat. No. 4960 or equivalent)
- Artificial cerebrospinal fluid (aCSF)
- Dissection tools
- Vibratome
- Incubation chamber
- Electrophysiology setup for recording field excitatory postsynaptic potentials (fEPSPs)

Procedure:

- Preparation of Organotypic Slices:
 - Anesthetize and decapitate a P21-P30 3xTg-AD mouse.
 - Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
 - Prepare 400 μm thick coronal hippocampal slices using a vibratome.
 - Transfer slices to an interface-style incubation chamber and allow them to recover for at least 1 hour before recording.
- **AR-C155858** Treatment:
 - Prepare a stock solution of **AR-C155858** in DMSO.
 - Dilute the stock solution in aCSF to the final desired concentration for blocking lactate transport. Based on the literature, a concentration sufficient to abrogate the effects of 2 mM L-lactate would be appropriate. A starting concentration in the low micromolar range is recommended for effective inhibition in brain slices.

- Pre-incubate the hippocampal slices in aCSF containing **AR-C155858** for a sufficient duration to ensure target engagement before co-application with L-lactate and induction of LTP.
- Electrophysiological Recording and LTP Induction:
 - Place a slice in the recording chamber perfused with oxygenated aCSF.
 - Position a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.
 - Record baseline fEPSPs for at least 20 minutes.
 - Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
 - Continue recording fEPSPs for at least 60 minutes post-HFS to assess the maintenance of LTP.
- Data Analysis:
 - Measure the slope of the fEPSP.
 - Normalize the fEPSP slope to the baseline average.
 - Compare the degree of LTP potentiation in slices treated with L-lactate alone versus those co-treated with L-lactate and **AR-C155858**.

In Vitro Model: Primary Neuronal Cultures

This protocol provides a general framework for using **AR-C155858** to investigate the role of lactate transport in neuronal survival and function in a primary culture model of neurodegeneration.

Objective: To determine the effect of MCT1/2 inhibition by **AR-C155858** on neuronal viability in the presence of a neurotoxic insult (e.g., amyloid-beta oligomers).

Materials:

- Embryonic day 18 (E18) rat or mouse pups
- Neurobasal medium supplemented with B27 and GlutaMAX
- Poly-D-lysine coated culture plates
- **AR-C155858**
- Neurotoxic agent (e.g., A β 1-42 oligomers)
- Reagents for viability assays (e.g., MTT, LDH assay kit)
- Microplate reader

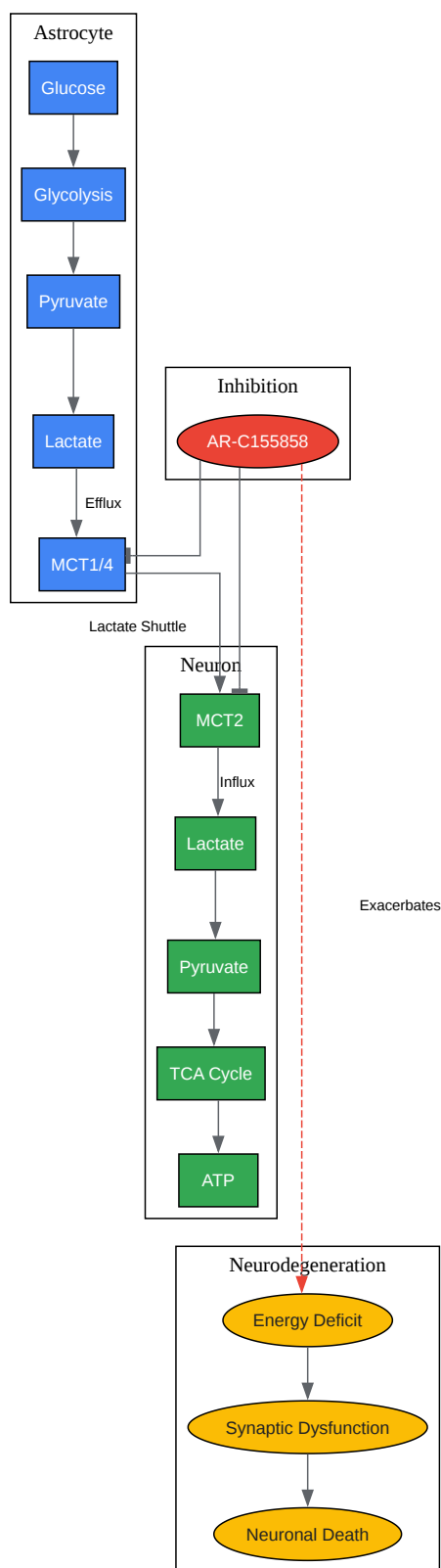
Procedure:

- Preparation of Primary Neuronal Cultures:
 - Dissect cortices or hippocampi from E18 embryos.
 - Dissociate the tissue into a single-cell suspension.
 - Plate the neurons on poly-D-lysine coated plates at a desired density.
 - Culture the neurons for 7-10 days in vitro (DIV) to allow for maturation.
- **AR-C155858** and Neurotoxin Treatment:
 - Prepare solutions of **AR-C155858** and the neurotoxic agent in culture medium.
 - On DIV 7-10, treat the neuronal cultures with different concentrations of **AR-C155858** for a predetermined period (e.g., 24-48 hours) in the presence or absence of the neurotoxic agent. Appropriate controls (vehicle, **AR-C155858** alone, neurotoxin alone) should be included.
- Assessment of Neuronal Viability:
 - Following the treatment period, assess neuronal viability using a standard assay such as the MTT assay (measures metabolic activity) or an LDH assay (measures membrane

integrity).

- For the MTT assay, incubate the cells with MTT reagent, followed by solubilization of the formazan product and measurement of absorbance.
- For the LDH assay, collect the culture supernatant and measure the activity of lactate dehydrogenase released from damaged cells.
- Data Analysis:
 - Calculate cell viability as a percentage of the vehicle-treated control.
 - Generate dose-response curves for **AR-C155858** in the presence and absence of the neurotoxin to determine its effect on neuronal survival.

Mandatory Visualizations



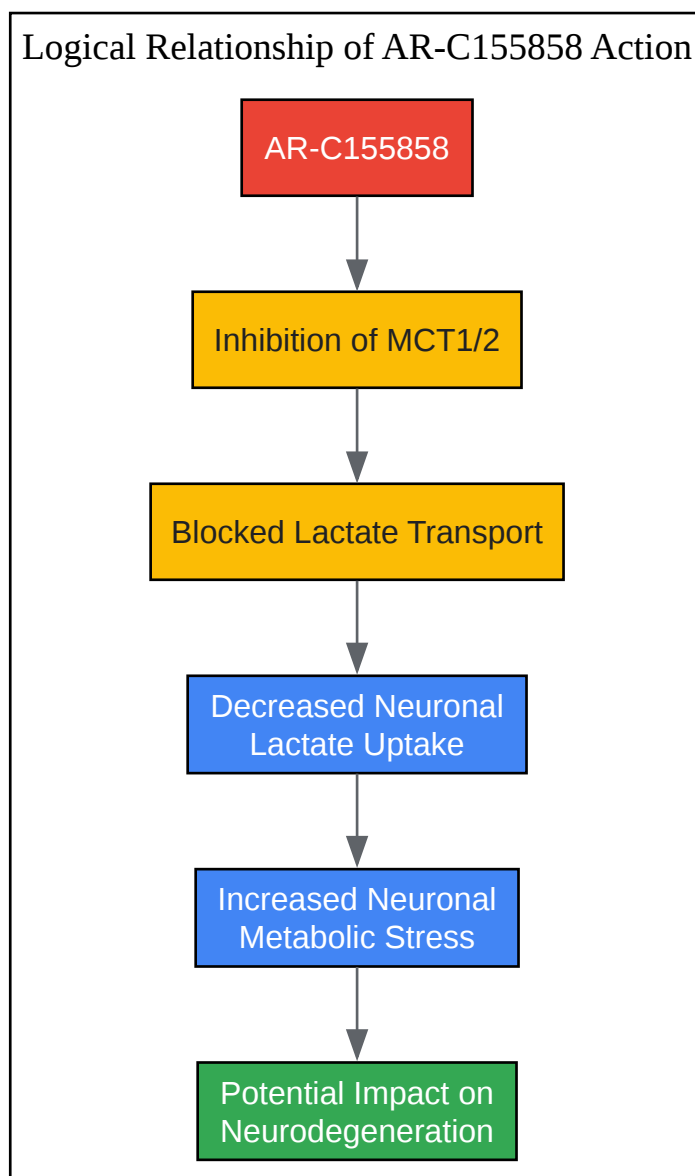
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Caption: Signaling pathway of the Astrocyte-Neuron Lactate Shuttle and inhibition by **AR-C155858**.



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Caption: Experimental workflow for studying the effect of **AR-C155858** on LTP in organotypic hippocampal slices.



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Caption: Logical flow of **AR-C155858**'s mechanism of action in the context of neurodegeneration.

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References

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- 2. AR-C155858 | Monocarboxylate Transporters | Tocris Bioscience [tocris.com]
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